REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.[C:10]([O:14][C:15]([N:17]1[CH2:21][CH2:20][CH2:19][CH:18]1[CH:22]=O)=[O:16])([CH3:13])([CH3:12])[CH3:11]>C(O)C>[C:10]([O:14][C:15]([N:17]1[CH2:21][CH2:20][CH2:19][CH:18]1[C:22]1[NH:9][C:4]2[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=2[N:8]=1)=[O:16])([CH3:13])([CH3:11])[CH3:12]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=CC1)N)N
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (silica gel, 20 to 80% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)C1=NC2=C(N1)C=C(C=C2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.[C:10]([O:14][C:15]([N:17]1[CH2:21][CH2:20][CH2:19][CH:18]1[CH:22]=O)=[O:16])([CH3:13])([CH3:12])[CH3:11]>C(O)C>[C:10]([O:14][C:15]([N:17]1[CH2:21][CH2:20][CH2:19][CH:18]1[C:22]1[NH:9][C:4]2[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=2[N:8]=1)=[O:16])([CH3:13])([CH3:11])[CH3:12]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=CC1)N)N
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (silica gel, 20 to 80% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)C1=NC2=C(N1)C=C(C=C2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |